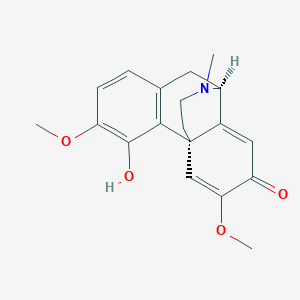

Sinoacutine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTRUVGBZQJVTF-ORAYPTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026889 | |

| Record name | Sinoacutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4090-18-0 | |

| Record name | Salutaridine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinoacutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4090-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALUTARIDINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UOY4F98SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Alkaloid Sinoacutine: A Technical Guide to its Natural Sources, Distribution, and Extraction

Introduction: The Significance of Sinoacutine

This compound, a morphinan alkaloid, is a promising natural product with a range of documented pharmacological activities. Its analgesic and anti-inflammatory properties have drawn considerable interest within the drug development community.[1] This guide provides a comprehensive technical overview of this compound, focusing on its natural origins, geographical and botanical distribution, biosynthetic pathway, and methodologies for its extraction and isolation from plant matrices. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Sources and Distribution of this compound

This compound is primarily found in a select number of plant species, with its most significant and well-documented source being from the family Menispermaceae. The distribution of this compound is not uniform, varying between plant species and even within different organs of the same plant.

Primary Botanical Source: Sinomenium acutum

The principal natural source of this compound is Sinomenium acutum, a perennial vine native to East Asia.[2] This plant has a long history of use in traditional Chinese medicine for the treatment of rheumatoid arthritis and other inflammatory conditions.[2]

-

Geographical Distribution: Sinomenium acutum is primarily distributed across China and Japan.[2] It thrives in temperate biomes, often found at the edges of forests, in thickets, and along mountain slopes.[3]

-

Distribution within the Plant: Alkaloids in Sinomenium acutum, including this compound, are most concentrated in the rhizomes and stems of the plant.[4] One study quantitatively analyzed the alkaloid content in the stem of S. acutum and reported an average this compound concentration of 44.4 µg/g (0.0444 mg/g).[5] Data on the specific concentration of this compound in the roots and leaves remains less defined in the available literature.

Other Potential Botanical Sources

While Sinomenium acutum is the most recognized source, this compound has also been identified in other plant species:

-

Glaucium contortuplicatum : this compound has been isolated from this species of the Papaveraceae family, marking its presence outside of the Menispermaceae family.[7] However, this appears to be a less common source, and comprehensive quantitative data on this compound yield from this plant is not extensively documented.

Data Summary: this compound Content in Botanical Sources

| Plant Species | Family | Primary Geographical Distribution | Plant Part(s) with Highest Concentration | This compound Content (mg/g of dry weight) | Citation(s) |

| Sinomenium acutum | Menispermaceae | China, Japan | Stem, Rhizome | 0.0444 (in stem) | [2][4][5] |

| Stephania yunnanensis | Menispermaceae | Southwest China | Not specified | Data not available | [4][6] |

| Glaucium contortuplicatum | Papaveraceae | Not specified | Not specified | Data not available | [7] |

Note: The quantitative data for this compound is limited. The value for Sinomenium acutum stem is an average from a specific study and may vary depending on geographical location, harvest time, and other environmental factors. Further research is required to quantify this compound content in other plant parts and in other potential source species.

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The central precursor for a vast array of BIAs is (S)-reticuline.[8] The formation of this compound is notable for its independence from the reticuline epimerase enzyme, which is responsible for the conversion of (S)-reticuline to (R)-reticuline, a key step in the biosynthesis of morphine and codeine in the opium poppy.[9]

The key enzymatic step in the formation of this compound from (S)-reticuline is catalyzed by This compound Synthetase (SinSyn) .[10] This enzyme facilitates an intramolecular C-C phenol coupling reaction of (S)-reticuline to yield this compound.[10]

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Extraction and Isolation Methodology

The extraction and isolation of this compound from plant material follow general principles of alkaloid chemistry. The selection of the appropriate methodology is critical to ensure efficient extraction and subsequent purification of the target compound. The following protocol is a generalized procedure and may require optimization based on the specific plant matrix and available equipment.

Experimental Protocol: Extraction and Isolation of this compound

1. Sample Preparation:

-

Drying: The plant material (e.g., stems and rhizomes of Sinomenium acutum) should be air-dried or oven-dried at a low temperature (40-50°C) to a constant weight to prevent enzymatic degradation of the alkaloids.

-

Grinding: The dried plant material is then ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent penetration.

2. Extraction:

-

Solvent Selection: A polar solvent is typically used for the initial extraction of alkaloids. Methanol or ethanol are common choices due to their ability to extract a wide range of alkaloids. Acidifying the solvent with a small amount of a weak acid (e.g., 0.1% acetic acid or hydrochloric acid) can enhance the extraction of basic alkaloids by converting them into their more soluble salt forms.

-

Maceration (Cold Extraction):

-

Soak the powdered plant material in the chosen solvent (e.g., methanol) in a sealed container at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Allow the mixture to stand for 24-72 hours at room temperature with occasional agitation.

-

Filter the mixture through cheesecloth or a filter paper to separate the marc (solid residue) from the liquid extract.

-

Repeat the extraction process with the marc 2-3 times to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Soxhlet Extraction (Hot Extraction):

-

Place the powdered plant material in a thimble within a Soxhlet apparatus.

-

Continuously extract with the chosen solvent (e.g., ethanol) by heating the solvent in the receiving flask. This method is more efficient than maceration but may not be suitable for thermolabile compounds.

-

3. Liquid-Liquid Extraction (Acid-Base Partitioning):

This step is crucial for separating the basic alkaloids from other neutral and acidic compounds in the crude extract.

-

Concentrate the combined methanolic or ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Redissolve the residue in an acidic aqueous solution (e.g., 5% HCl, pH 2-3).

-

Extract this acidic solution with a non-polar organic solvent such as n-hexane or dichloromethane to remove fats, waxes, and other non-polar compounds. The alkaloids will remain in the acidic aqueous phase as their salts.

-

Basify the aqueous phase to a pH of 9-10 using a base like ammonium hydroxide. This converts the alkaloid salts back to their free base form.

-

Extract the basified aqueous solution with an immiscible organic solvent like chloroform or ethyl acetate. The free base alkaloids will partition into the organic layer.

-

Repeat the extraction of the aqueous layer 3-4 times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic extract to yield a crude alkaloid fraction.

4. Purification:

-

Column Chromatography: The crude alkaloid fraction is typically purified using column chromatography.

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity is used for elution. A common solvent system starts with a non-polar solvent like chloroform and gradually increases the polarity by adding methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

-

5. Crystallization:

-

The combined fractions containing purified this compound can be further purified by recrystallization from a suitable solvent or solvent mixture to obtain the pure compound.

Caption: Generalized workflow for the extraction and purification of this compound.

Conclusion

This compound stands as a valuable natural product with significant therapeutic potential. This guide has detailed its primary natural source, Sinomenium acutum, its distribution, and the key steps in its biosynthesis from (S)-reticuline. The provided extraction and isolation protocol offers a robust framework for obtaining this alkaloid for further research and development. It is the author's intent that this technical guide will facilitate and inspire continued investigation into the pharmacological applications of this compound and the optimization of its production.

References

-

Frontiers in Plant Science. (2022-12-19). Full-length transcriptome and metabolite analysis reveal reticuline epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum. [Link]

-

Journal of Pharmaceutical Sciences. (1976-05). This compound from Glaucium contortuplicatum Boiss. [Link]

-

National Center for Biotechnology Information. (2022-12-20). Full-length transcriptome and metabolite analysis reveal reticuline epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum. [Link]

-

Scientific Reports. (2020-08-25). Discovery of chemical markers for improving the quality and safety control of Sinomenium acutum stem by the simultaneous determination of multiple alkaloids using UHPLC-QQQ-MS/MS. [Link]

-

Fitoterapia. (2023-11-08). Proposal for the classification of sinomenine alkaloids. [Link]

-

ResearchGate. (2024-11-05). (PDF) Transcriptome analysis of Stephania yunnanensis and functional validation of CYP80s involved in benzylisoquinoline alkaloids biosynthesis. [Link]

-

MDPI. (2025-01-10). Transcriptome Analysis of Stephania yunnanensis and Functional Validation of CYP80s Involved in Benzylisoquinoline Alkaloid Biosynthesis. [Link]

-

Taylor & Francis Online. (Date not available). Sinomenine – Knowledge and References. [Link]

-

ResearchGate. (2012-01-06). I need a procedure for liquid-liquid extraction for a plant extract?[Link]

-

protocols.io. (2019-03-28). Preparation of aqueous extracts of plants. [Link]

-

The American Journal of Chinese Medicine. (2022-06-08). Sinomenium acutum: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology and Clinical Application. [Link]

-

National Center for Biotechnology Information. (Date not available). Comparative Pharmacokinetics Study of Sinomenine in Rats after Oral Administration of Sinomenine Monomer and Sinomenium Acutum Extract. [Link]

-

National Center for Biotechnology Information. (2020-01-29). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. [Link]

-

ResearchGate. (2015-02-09). How would you make a liquid out of a powdered plant extract?[Link]

-

National Center for Biotechnology Information. (2025-06-19). Metabolomic Insights into Sexual Multi-Morphism of Sinomenine Accumulation in Sinomenium acutum. [Link]

-

Taylor & Francis Online. (Date not available). Sinomenium acutum: A review of chemistry, pharmacology, pharmacokinetics, and clinical use. [Link]

Sources

- 1. Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptome Analysis of Stephania yunnanensis and Functional Validation of CYP80s Involved in Benzylisoquinoline Alkaloid Biosynthesis | MDPI [mdpi.com]

- 5. Discovery of chemical markers for improving the quality and safety control of Sinomenium acutum stem by the simultaneous determination of multiple alkaloids using UHPLC-QQQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. static.adenuniv.com [static.adenuniv.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound from Glaucium contortuplicatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Pharmacological profile screening of Sinoacutine

An In-Depth Technical Guide to the Pharmacological Profile Screening of Sinoacutine

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, a morphinan alkaloid isolated from Sinomenium acutum, presents a compelling starting point for drug discovery due to its traditional use and documented analgesic and anti-inflammatory properties.[1][2] However, its precise molecular targets and mechanisms of action remain partially understood, necessitating a systematic and multi-tiered pharmacological screening approach. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the complete pharmacological profile of this compound. We will detail the strategic rationale, experimental workflows, and specific protocols—from broad in vitro target screening to targeted in vivo efficacy models—required to build a robust data package for this promising natural product.

Introduction to this compound: From Traditional Use to Modern Scrutiny

This compound is a key bioactive constituent of Sinomenium acutum, a plant long used in traditional medicine for treating conditions like rheumatoid arthritis and neuralgia.[3][4] Structurally, it belongs to the morphinan class of alkaloids, sharing a core scaffold with well-known opioids, which immediately suggests potential interactions with the central nervous system (CNS).[5] Preliminary research has confirmed its anti-inflammatory and analgesic activities. Studies show this compound can increase the pain threshold in various animal models and inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E₂ (PGE₂).[2][6]

Despite these findings, the full spectrum of its biological interactions is unknown. A comprehensive pharmacological profile is essential to identify its primary therapeutic targets, uncover any secondary pharmacology (polypharmacology), and predict potential off-target liabilities early in the development process.[7] This guide outlines a logical, tiered screening strategy to achieve this.

The Strategic Imperative: A Multi-Phased Screening Workflow

A successful screening campaign for a natural product like this compound requires a phased approach that moves from broad, high-throughput methods to more specific, physiologically relevant models. This strategy maximizes efficiency and ensures that resources are focused on the most promising therapeutic avenues. The causality behind this workflow is to first identify where the compound binds, then understand the functional consequence of that binding, and finally, confirm its therapeutic effect in a living system.

Experimental Workflow Diagram

The following diagram illustrates the proposed screening cascade.

Caption: A multi-phase workflow for this compound screening.

Phase 1: In Vitro Primary Screening & Target Identification

The initial goal is to cast a wide net to identify high-affinity interactions. This is most efficiently done using biochemical assays like radioligand binding, which directly measure the interaction between this compound and a diverse panel of molecular targets.[8][9]

Rationale for Target Selection

Given this compound's morphinan structure and known analgesic effects, the primary screening panel must prioritize:

-

Opioid Receptors (μ, δ, κ): To test the hypothesis that its analgesic effects are opioid-mediated.[10][11]

-

Dopamine Receptors (D1-D5): The related alkaloid Sinomenine has shown activity at dopamine D2 receptors, suggesting a potential mechanism for neuro-inflammatory modulation.[12][13]

-

A broader safety panel: Including receptors, ion channels, and transporters commonly associated with adverse drug reactions is crucial for early de-risking.[14][15]

Protocol: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol provides a self-validating system to determine the binding affinity (Kᵢ) of this compound for the human mu-opioid receptor (hMOR).

Objective: To quantify the affinity of this compound for hMOR expressed in CHO-K1 cell membranes.

Materials:

-

CHO-K1 cell membranes expressing recombinant hMOR.

-

[³H]-DAMGO (selective MOR agonist radioligand).

-

Naloxone (high-affinity, non-selective opioid antagonist for non-specific binding determination).

-

This compound (test compound), dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 10 pM) in assay buffer. The final DMSO concentration must be kept below 0.5% to avoid assay interference.

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a final concentration equal to its Kₔ, ~1-2 nM), and 50 µL of cell membranes.

-

Non-Specific Binding (NSB): Add 50 µL of 10 µM Naloxone, 50 µL of [³H]-DAMGO, and 50 µL of cell membranes. This is a critical control to measure ligand binding to non-receptor components.

-

Test Compound: Add 50 µL of each this compound dilution, 50 µL of [³H]-DAMGO, and 50 µL of cell membranes.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]-DAMGO and Kₔ is its dissociation constant.

-

Anticipated Data and Interpretation

The results from a broad binding screen can be summarized in a table to clearly visualize the compound's selectivity profile.

| Target | Radioligand | Kᵢ of this compound (nM) | Interpretation |

| μ-Opioid Receptor | [³H]-DAMGO | 85 | Sub-micromolar affinity, potential primary target for analgesia. |

| δ-Opioid Receptor | [³H]-DPDPE | > 10,000 | Low affinity, selective against δ-opioid receptor. |

| κ-Opioid Receptor | [³H]-U69593 | > 10,000 | Low affinity, selective against κ-opioid receptor. |

| Dopamine D2 Receptor | [³H]-Spiperone | 450 | Moderate affinity, suggests potential secondary pharmacology. |

| 5-HT₂ₐ Receptor | [³H]-Ketanserin | > 10,000 | No significant off-target activity at this receptor. |

| hERG Channel | [³H]-Astemizole | > 10,000 | Low risk of cardiac liability via hERG block. |

Note: Data are illustrative and based on plausible outcomes from published literature on related compounds.

Phase 2: In Vitro Functional Validation

Binding does not equal function. A compound can be an agonist, antagonist, or inverse agonist. Phase 2 uses cell-based functional assays to determine the biological consequence of the binding interactions identified in Phase 1.[16][17]

Rationale and Assay Selection

-

For GPCRs (Opioid, Dopamine): Assays measuring downstream second messengers are ideal. Since μ-opioid and D2 dopamine receptors are typically Gαᵢ/ₒ-coupled, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[18][19] A cAMP assay is therefore the logical choice to determine functional activity.

-

For Anti-inflammatory Activity: A key mechanism for this compound is the inhibition of the NF-κB pathway.[1][6] A functional assay measuring the release of inflammatory cytokines (e.g., TNF-α) from LPS-stimulated macrophages is a direct and physiologically relevant readout.

Signaling Pathway: μ-Opioid Receptor Activation

Activation of the μ-opioid receptor by an agonist like this compound initiates a cascade that leads to cellular inhibition, a key mechanism for analgesia.

Caption: this compound-mediated activation of the μ-opioid receptor.

Protocol: TNF-α Release Assay in LPS-Stimulated Macrophages

Objective: To determine the potency (IC₅₀) of this compound in inhibiting inflammatory cytokine production.

Materials:

-

RAW 264.7 macrophage cell line.

-

DMEM media with 10% FBS.

-

Lipopolysaccharide (LPS).

-

This compound and Dexamethasone (positive control).

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®).

-

Human TNF-α ELISA kit.

Methodology:

-

Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with serial dilutions of this compound or Dexamethasone for 1 hour. Include a vehicle control (DMSO).

-

Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Viability Assessment (Self-Validation): Add a cell viability reagent to the remaining cells in the plate to ensure that the inhibition of TNF-α release is not due to cytotoxicity. A compound is only considered a specific inhibitor if it reduces cytokine release at concentrations that do not significantly impact cell viability.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated control. Plot the percentage inhibition against the log concentration and fit to a dose-response curve to determine the IC₅₀.

Phase 3: In Vivo Pharmacological Profiling

After establishing in vitro affinity and functional activity, the next critical step is to confirm these effects in a whole-animal model. This phase assesses the compound's efficacy, pharmacokinetics, and preliminary safety profile.[20]

Rationale for Model Selection

-

Analgesia: The hot-plate test is a classic model for centrally-acting analgesics (like opioids), while the formalin test can distinguish between analgesic effects on acute nociceptive pain and inflammatory pain.[21][22] Using both provides a more complete picture of the analgesic mechanism.

-

Anti-inflammation: The carrageenan-induced paw edema model is a robust and well-validated model of acute inflammation, suitable for assessing compounds that inhibit mediators like PGE₂.[23][24]

-

Safety: An acute toxicity study is necessary to determine the median lethal dose (LD₅₀) and identify potential signs of toxicity.[25][26]

Protocol: Hot-Plate Analgesia Test in Mice

Objective: To evaluate the centrally-mediated analgesic efficacy of this compound.

Materials:

-

Male ICR mice (20-25 g).

-

Hot-plate apparatus set to a constant temperature (55 ± 0.5°C).

-

This compound, Morphine (positive control), Saline (vehicle control).

Methodology:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour.

-

Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time (in seconds) it takes for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30 seconds is mandatory.

-

Dosing: Administer this compound (e.g., 10, 30, 100 mg/kg), Morphine (10 mg/kg), or saline to different groups of mice via intraperitoneal (i.p.) injection.

-

Post-Dosing Latency: At set time points after injection (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency again.

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA). A significant increase in %MPE indicates an analgesic effect.

-

Conclusion and Future Directions

This systematic screening guide provides a robust framework for elucidating the pharmacological profile of this compound. By progressing from broad target identification to specific functional validation and finally to in vivo efficacy, researchers can build a comprehensive understanding of its mechanism of action, therapeutic potential, and safety liabilities.

The data generated from this cascade will definitively establish whether this compound's primary analgesic mechanism is via μ-opioid receptor agonism, characterize its potency as an anti-inflammatory agent through the NF-κB pathway, and uncover any clinically relevant secondary pharmacology. A complete profile will be instrumental in guiding lead optimization efforts, designing future clinical trials, and unlocking the full therapeutic potential of this promising natural product.

References

- Yamasaki, H. (1976). Pharmacology of sinomenine, an anti-rheumatic alkaloid from Sinomenium acutum. Acta Medica Okayama.

- Wang, L., et al. (2024).

- Ohuchi, K., et al. (1976).

- Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology.

- Slideshare. (2016). Screening models(IN-VIVO)

- Snekhalatha, U., et al. (2021). in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review).

- Zhao, X.X., et al. (2012). Sinomenium acutum: A review of chemistry, pharmacology, pharmacokinetics, and clinical use. Taylor & Francis Online.

- Qiu, Y., et al. (2022). Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders. Frontiers.

- Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.

- Wikipedia. Sinomenine. Wikipedia.

- Melior Discovery. in vivo models of Pain, Anesthesia and Algesia. Melior Discovery.

- Fairfax, T. (2024).

- Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed.

- Lahlou, M. (2007). Screening of natural products for drug discovery. PubMed.

- Whitebread, S. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review.

- Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. Aurora Biomed.

- Hamon, J., et al. (2014). In Vitro Safety Pharmacology Profiling: What Else Beyond Herg?

- Lahlou, M. (2007). Screening of natural products for drug discovery. Semantic Scholar.

- Wang, D., et al. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.

- Patsnap Synapse. (2024). What in vivo models are used for pain studies?

- Lahlou, M. (2007). Screening of natural products for drug discovery. Expert Opinion on Drug Discovery.

- Zhang, D., et al. (2022). Sinomenium acutum: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology and Clinical Application. The American Journal of Chinese Medicine.

- Ma, Y., et al. (2021).

- Zhao, X.X., et al. (2012). Sinomenium acutum: a review of chemistry, pharmacology, pharmacokinetics, and clinical use.

- Ma, Y., et al. (2021).

- Zhang, D., et al. (2022).

- Wang, C., et al. (2007). Activation of opioid mu-receptor by sinomenine in cell and mice. PubMed.

- Cayman Chemical. (–)-Sinoacutine. Cayman Chemical.

- Zhang, N., et al. (2023). Exploring the active ingredients and potential mechanisms of action of sinomenium acutum in the treatment of rheumatoid arthritis based on systems biology and network pharmacology. PubMed Central.

- Qiu, Y., et al. (2016). Sinomenine activates astrocytic dopamine D2 receptors and alleviates neuroinflammatory injury via the CRYAB/STAT3 pathway after ischemic stroke in mice. PubMed.

- Biomol. (-)-Sinoacutine. Biomol.

- Wang, L., et al. (2024).

- Jiang, Y., et al. (2020). Analgesic Mechanism of Sinomenine against Chronic Pain. PubMed Central.

- Lee, J.H., et al. (2019). Possible involvement of the μ opioid receptor in the antinociception induced by sinomenine on formalin-induced nociceptive behavior in mice. PubMed.

- Chan, C.S., et al. (2006). D2-like dopamine receptor-mediated modulation of activity-dependent plasticity at GABAergic synapses in the subthalamic nucleus. PubMed Central.

- Williams, J.T., et al. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PubMed Central.

- Shao, W., et al. (2020).

- Chen, Y., et al. (2022).

- Zhang, Y., et al. (2022).

Sources

- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Sinomenine - Wikipedia [en.wikipedia.org]

- 4. Sinomenium acutum: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the active ingredients and potential mechanisms of action of sinomenium acutum in the treatment of rheumatoid arthritis based on systems biology and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Activation of opioid mu-receptor by sinomenine in cell and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Possible involvement of the μ opioid receptor in the antinociception induced by sinomenine on formalin-induced nociceptive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sinomenine activates astrocytic dopamine D2 receptors and alleviates neuroinflammatory injury via the CRYAB/STAT3 pathway after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The modulatory role of dopamine receptors in brain neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. researchgate.net [researchgate.net]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. aurorabiomed.com [aurorabiomed.com]

- 18. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 19. D2-like dopamine receptor-mediated modulation of activity-dependent plasticity at GABAergic synapses in the subthalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 22. meliordiscovery.com [meliordiscovery.com]

- 23. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 25. Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lyratum Thunb - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Non-clinical safety evaluation of salvianolic acid A: acute, 4-week intravenous toxicities and genotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Sinoacutine

Abstract

Sinoacutine, a morphinane alkaloid derived from Sinomenium acutum, presents significant therapeutic potential.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation development, manufacturing, and ensuring clinical efficacy and safety. This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental designs, thereby empowering researchers to generate robust and reliable data packages for regulatory submissions and further development.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a drug candidate from discovery to a marketed therapeutic is underpinned by a deep understanding of its fundamental chemical and physical characteristics. For this compound, an alkaloid with a complex tetracyclic structure, two of the most critical parameters are solubility and stability.

-

Solubility dictates the bioavailability of the drug, influencing its dissolution rate and absorption in the gastrointestinal tract. Poor solubility can lead to inadequate drug exposure and therapeutic failure. A comprehensive solubility profile across various solvents and pH ranges is essential for designing effective oral, parenteral, or topical formulations.[2]

-

Stability determines the drug's shelf-life and ensures that the patient receives the intended dose of the active substance, free from potentially harmful degradation products.[3] Stability studies are a core regulatory requirement, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4][5]

This guide will systematically detail the experimental approaches required to build a comprehensive solubility and stability profile for this compound. The methodologies are grounded in principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3][4][5][6][7]

This compound: Core Physicochemical Properties

A foundational understanding of this compound's intrinsic properties is the logical starting point for any solubility or stability investigation.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₄ | [1][8] |

| Molecular Weight | 327.37 g/mol | [8] |

| Melting Point | 198°C | [8] |

| Appearance | White crystalline powder | [8] |

| pKa | Data not available in searched literature; requires experimental determination. |

Note: The molecular formula C₁₇H₁₇NO₃ and molecular weight of 283.32 g/mol are also associated with a compound named Sinoracutine in some databases.[9] It is crucial for researchers to confirm the exact identity and structure of their test substance.

The presence of hydroxyl, methoxy, and tertiary amine functional groups in this compound's structure suggests potential for pH-dependent solubility and susceptibility to specific degradation pathways, such as oxidation and hydrolysis.

Comprehensive Solubility Profiling of this compound

The objective of solubility profiling is to determine the equilibrium concentration of this compound in a given solvent system at a specific temperature. This data is critical for everything from early-stage discovery screening to late-stage formulation design.

Rationale for Solvent Selection

Solvent selection should be strategic, encompassing a range of polarities and protic/aprotic characteristics to build a comprehensive profile.

-

Aqueous Buffers (pH 1.2 - 6.8): This range is mandated by regulatory bodies like the World Health Organization (WHO) to simulate the physiological pH of the gastrointestinal tract.[10] Data from this range is crucial for Biopharmaceutics Classification System (BCS) classification.[10][11]

-

Organic Solvents: Commonly used solvents in pharmaceutical processing and analytical chemistry should be evaluated. Data from commercial suppliers indicates this compound is soluble in organic solvents like methanol, ethanol, and Dimethyl Sulfoxide (DMSO).[1][8][12][13]

-

Co-solvent Systems: Mixtures of solvents, such as ethanol-water, are often used in liquid formulations. Investigating solubility in these systems is vital for formulation development.[14]

Experimental Workflow: Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic (equilibrium) solubility is the Saturation Shake-Flask Method .[10][15] This method relies on achieving equilibrium between the dissolved and solid states of the drug.[16]

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8) and select organic solvents.[10]

-

Addition of API: Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.[15]

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24, 48, 72 hours) to allow the system to reach equilibrium. It is recommended to sample at different time points to confirm that a plateau in concentration has been reached.[10]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. Separate the dissolved API from the solid material using centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PVDF). Causality: Filtration is critical to prevent solid particles from artificially inflating the concentration measurement. Filter validation should be performed to ensure no significant drug adsorption occurs.[15]

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated, stability-indicating HPLC-UV method.[2][15]

Data Presentation and Interpretation

The results should be tabulated clearly.

Table 1: this compound Solubility Data (Hypothetical)

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | 15.2 |

| Acetate Buffer (pH 4.5) | 25 | 2.5 |

| Phosphate Buffer (pH 6.8) | 25 | 0.8 |

| Purified Water | 25 | 1.1 |

| Ethanol | 25 | 1.0[1][12] |

| DMSO | 25 | 5.0 - 65.0[1][12][13] |

| DMF | 25 | 10.0[1][12] |

| DMF:PBS (pH 7.2) (1:4) | 25 | 0.2[1][12] |

Interpretation: The hypothetical data suggests that this compound, with its basic nitrogen, behaves as a weak base, exhibiting significantly higher solubility in acidic conditions due to the formation of a more soluble hydrochloride salt.[17] Its solubility in common organic solvents varies, with high solubility in DMSO.

Systematic Stability Assessment of this compound

Stability testing aims to provide evidence on how the quality of a drug substance changes over time under various environmental factors.[3][4] This involves both long-term stability studies and forced degradation (stress testing).

Forced Degradation (Stress Testing)

The purpose of forced degradation is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[6][18] It involves intentionally exposing the API to conditions more severe than those expected during storage.[19][20][21]

Caption: Forced Degradation Workflow for this compound.

Step-by-Step Protocol: Forced Degradation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Treat the drug solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a set period. Neutralize the samples before analysis.[22][23]

-

Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[23]

-

Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat (e.g., 80°C).

-

Photodegradation: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7]

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.[19][23]

-

Evaluation: The goal is to achieve 5-20% degradation of the active substance. If significant degradation is not observed, the stress conditions (temperature, duration, reagent concentration) should be intensified.

Long-Term Stability Studies

Formal stability studies are conducted on at least three primary batches of the API to establish a re-test period.[3][6] The API is stored under various conditions as defined by ICH Q1A(R2).[3]

Table 2: ICH Conditions for Long-Term Stability Studies

| Study | Storage Condition | Minimum Time Period | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][6] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Minimum of 3 time points (e.g., 0, 3, 6 months).[3][6] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Minimum of 3 time points (e.g., 0, 3, 6 months).[3][6] |

Trustworthiness: The container closure system used for stability studies must be the same as or simulate the packaging proposed for storage and distribution.[6]

The Stability-Indicating Analytical Method

A cornerstone of any stability study is a validated analytical method that can accurately quantify the decrease in the drug substance concentration and separate it from any degradation products, excipients, or impurities.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[24][25][26][27]

Key Validation Parameters (ICH Q2(R1)):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). Forced degradation samples are key to proving this.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

-

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded framework for the comprehensive evaluation of this compound's solubility and stability. By following these principles and detailed protocols, researchers can generate a high-quality data package that is essential for informed decision-making throughout the drug development lifecycle. The shake-flask method provides definitive thermodynamic solubility data, while a systematic forced degradation and long-term stability program, underpinned by a validated stability-indicating HPLC method, ensures the integrity and shelf-life of the API.

Future work should focus on elucidating the precise chemical structures of any degradation products identified during stress testing using advanced analytical techniques like LC-MS/MS and NMR. Furthermore, understanding the impact of this compound's solid-state properties (e.g., polymorphism, salt forms) on both solubility and stability will be critical for optimizing the final drug product.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

-

Sinoracutine | C17H17NO3 | CID 44179675. PubChem, National Institutes of Health. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Ich guidelines for stability studies 1. Slideshare. Available from: [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available from: [Link]

-

Q1A(R2) Guideline. ICH. Available from: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]

-

Annex 4. World Health Organization (WHO). Available from: [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available from: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

Hydrochloride salt | C42H60N2O6 | CID 76702351. PubChem, National Institutes of Health. Available from: [Link]

-

L-SINOACUTINE | 4090-18-0. INDOFINE Chemical Company, Inc. Available from: [Link]

-

Comparative Pharmacokinetics Study of Sinomenine in Rats after Oral Administration of Sinomenine Monomer and Sinomenium Acutum Extract. PubMed Central, National Institutes of Health. Available from: [Link]

-

Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. ResearchGate. Available from: [Link]

-

The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids. PubMed Central, National Institutes of Health. Available from: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

-

Studies on the stability and compatibility of cytotoxic drug Infusions with the Tevadaptor device. University of Plymouth Research Portal. Available from: [Link]

-

Stability studies of principal illicit drugs in oral fluid: preparation of reference materials for external quality assessment schemes. PubMed. Available from: [Link]

-

Analytical Methods. RSC Publishing. Available from: [Link]

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers. Available from: [Link]

-

Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC. Available from: [Link]

-

Chemical stability of pentostatin (NSC-218321), a cytotoxic and immunosuppressant agent. Available from: [Link]

-

Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. Available from: [Link]

-

Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach. PubMed. Available from: [Link]

-

Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. MDPI. Available from: [Link]

-

Identification, Quantification, and Method Validation of Anthocyanins. MDPI. Available from: [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central, National Institutes of Health. Available from: [Link]

-

Stressed Stability Techniques for Adjuvant Formulations. PubMed. Available from: [Link]

-

Composition- and Temperature-Dependent Solubility of Sinomenine Hydrochloride in Ethanol–Water Mixtures. ResearchGate. Available from: [Link]

-

3-Hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo(7.5.3.01,10.02,7)heptadeca-2(7),3,5,10,13-pentaen-12-one. PubChem, National Institutes of Health. Available from: [Link]

Sources

- 1. (-)-Sinoacutine | CAS 4090-18-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. snscourseware.org [snscourseware.org]

- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 8. This compound | 4090-18-0 [amp.chemicalbook.com]

- 9. Sinoracutine | C17H17NO3 | CID 44179675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. pharmatutor.org [pharmatutor.org]

- 17. Hydrochloride salt | C42H60N2O6 | CID 76702351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ajrconline.org [ajrconline.org]

- 19. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 20. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stressed Stability Techniques for Adjuvant Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach [pubmed.ncbi.nlm.nih.gov]

- 24. Comparative Pharmacokinetics Study of Sinomenine in Rats after Oral Administration of Sinomenine Monomer and Sinomenium Acutum Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

Ethnobotanical Investigation of Sinoacutine-Containing Flora: From Traditional Use to Modern Pharmacology

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sinoacutine, a morphinane alkaloid, represents a compelling nexus of traditional medicine and modern pharmacology. Primarily isolated from plants within the Menispermaceae family, such as Sinomenium acutum and Stephania yunnanensis, this compound is a cornerstone of ethnobotanical practices for treating inflammatory and pain-related ailments.[1][2] This technical guide provides a comprehensive framework for the investigation of this compound-containing plants. It synthesizes ethnobotanical knowledge with rigorous scientific methodologies, covering the spectrum from field investigation and phytochemical analysis to the elucidation of pharmacological mechanisms. We present detailed protocols for extraction and quantification, explore the molecular pathways modulated by this compound, and offer a strategic perspective for its potential in contemporary drug development. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals dedicated to exploring the therapeutic potential of natural products.

Introduction: The Significance of this compound

Natural products have historically been a profound source of therapeutic agents. Among these, alkaloids from the Menispermaceae (moonseed) family are of significant interest due to their diverse and potent bioactivities.[3][4] this compound, a protopine analogue, is a key bioactive constituent found in several of these species.[5] It belongs to the morphinane class of benzylisoquinoline alkaloids, a chemical scaffold renowned for its pharmacological effects, most notably in analgesia.[2][6]

The long-standing use of plants containing this compound in traditional medical systems, particularly in East Asia, provides a crucial foundation for modern scientific inquiry.[7][8] For centuries, decoctions and extracts of these plants have been employed to manage conditions like rheumatoid arthritis, neuralgia, and inflammation.[7][9] This historical application, validated by generations of empirical use, strongly suggests a genuine therapeutic effect worthy of systematic investigation. Modern research has begun to unravel the scientific basis for these traditional uses, identifying this compound as a potent anti-inflammatory and analgesic agent.[1][6] This guide bridges the gap between traditional knowledge and contemporary science, providing the necessary tools and frameworks to explore this promising natural compound.

Botanical Sources and Ethnobotanical Heritage

This compound is not ubiquitous in the plant kingdom; its presence is concentrated within specific genera of the Menispermaceae family. Understanding these botanical sources is the first step in any systematic investigation.

Key Plant Families and Species

The Menispermaceae family, comprising approximately 70 genera and 420 species of climbing plants, is the primary source of this compound and related alkaloids.[3][10] These plants are predominantly found in tropical and subtropical regions.[4] While many species in this family have medicinal applications, two are particularly notable for their this compound content and well-documented traditional use:

-

Sinomenium acutum (Thunb.) Rehd. et Wils: Commonly known as Chinese Moonseed or "Qing Feng Teng," this perennial vine is a cornerstone of Traditional Chinese Medicine (TCM).[7] Its stem has been used for centuries to "dispel wind-dampness," a concept corresponding to the treatment of arthritis, joint pain, and inflammation.[7][8] The primary active alkaloid is sinomenine, but it is also a known source of this compound.[6][11]

-

Stephania yunnanensis H. S. Lo: This species is widely used in folk medicine in Southwest China as an antipyretic, analgesic, and anti-inflammatory remedy.[1][2] It is a significant source from which this compound is extracted for pharmacological studies.[2]

Documented Traditional and Folk Uses

The ethnobotanical applications of these plants are remarkably consistent, centering on inflammation, pain, and immune-related disorders. This consistency across different cultures and regions underscores the reliability of the traditional knowledge.

| Plant/Family | Traditional Use | Geographic Region / Medical System |

| Sinomenium acutum | Rheumatoid arthritis, joint pain, neuralgia, inflammation, edema.[7][9][12] | East Asia (Traditional Chinese Medicine) |

| Stephania yunnanensis | Fever, pain, inflammation, hemostasis.[2] | Southwest China (Folk Medicine) |

| Menispermaceae Family (General) | Infections (bacterial, fungal), malaria, fever, pain, rheumatism, diabetes, gastrointestinal disorders, hepatic disorders.[10][13][14] | Bangladesh, Southeast Asia |

Pharmacological Activity & Mechanism of Action

The ethnobotanical claims for this compound-containing plants are strongly supported by modern pharmacological research. Studies have demonstrated that this compound possesses a range of bioactivities that align with its traditional uses.

Validated Pharmacological Effects

This compound's therapeutic potential is rooted in its ability to modulate key physiological pathways related to pain and inflammation.

| Pharmacological Effect | Experimental Evidence |

| Anti-inflammatory | Reduces levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[1] |

| Analgesic | Increases the pain threshold in hot-plate and electrical stimulation tests in mice; reduces writhing response to acetic acid.[6] |

| Immunosuppressive | The related alkaloid, sinomenine, shows significant immunosuppressive activity, inhibiting lymphocyte proliferation and modulating T-cell ratios, which is relevant for autoimmune conditions like rheumatoid arthritis.[6][15] |

| Sedative | Cooperatively enhances pentobarbital-induced hypnosis and sedation in mice.[6] |

| Cytoprotective | Inhibits hydrogen peroxide-induced decreases in the viability of PC12 cells.[11][16] |

| Vasorelaxant | Induces relaxation of precontracted isolated rat aortic rings.[11][16] |

Molecular Mechanism of Action: Targeting Inflammatory Pathways

From a drug development perspective, understanding the "how" is as critical as knowing the "what." this compound exerts its anti-inflammatory effects by intervening in critical cell signaling cascades. Research indicates that it targets the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[1]

-

NF-κB Pathway: This pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), it translocates to the nucleus and initiates the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2 (producing PGE2), and cytokines like TNF-α and IL-1β. This compound has been shown to inhibit this process, thereby suppressing the production of these inflammatory mediators.[1]

-

JNK Pathway: As a member of the Mitogen-Activated Protein Kinase (MAPK) family, the JNK pathway is also involved in regulating inflammatory responses. This compound's ability to modulate this pathway contributes to its overall anti-inflammatory profile.[1]

Caption: this compound inhibits NF-κB and JNK signaling pathways.

Methodologies for Investigation

A robust investigation into this compound-containing plants requires a multi-faceted approach, combining ethnobotanical fieldwork with sophisticated laboratory analysis.

Ethnobotanical Field Research

The primary goal of fieldwork is to systematically document traditional knowledge in a verifiable and respectful manner.

Caption: A systematic workflow for ethnobotanical research.

Protocol 1: Fieldwork Protocol for Ethnobotanical Data Collection

-

Preparation and Ethical Approval:

-

Conduct a thorough review of existing literature on the region's flora and traditional medicine.

-

Obtain necessary research permits and ethical clearance from local authorities and institutional review boards. Establish principles of prior informed consent and benefit-sharing with the local community.

-

-

Informant Selection:

-

Identify and engage with knowledgeable local healers, elders, and practitioners. Use snowball sampling or work with local community leaders.

-

-

Semi-Structured Interviews:

-

Develop a questionnaire to guide interviews, but remain flexible.

-

Collect the following data for each plant mentioned: local name(s), parts used (root, stem, leaf), ailments treated, preparation methods (decoction, paste, etc.), dosage, and any known contraindications.[17][18][19]

-

Use a voice recorder (with permission) and take detailed notes.

-

-

Field Collection (Voucher Specimens):

-

With the informant, collect samples of the cited medicinal plants.

-

Assign a unique collection number to each specimen. Record GPS coordinates, date, habitat, and plant characteristics.

-

Press and dry the plant material according to standard herbarium techniques to create a voucher specimen. This is critical for definitive botanical identification.

-

-

Botanical Identification:

-

Submit the voucher specimens to a national or university herbarium for expert identification. This step ensures the scientific validity of the ethnobotanical data.

-

Phytochemical Analysis: Extraction and Quantification

Once promising plant material is identified and collected, the next phase is to extract and quantify the active compound, this compound.

Protocol 2: Protocol for Extraction and Quantification of this compound via HPLC

-

Rationale: This protocol employs a standard solid-liquid extraction followed by High-Performance Liquid Chromatography (HPLC) with UV detection.[20] Methanol is a common and effective solvent for extracting alkaloids.[20] A C18 reversed-phase column is used because it effectively separates moderately polar compounds like this compound from other plant metabolites based on hydrophobicity. The mobile phase is a buffered methanol/water mixture, which allows for good peak resolution and shape.

-

Step 1: Sample Preparation and Extraction

-

Dry the collected plant material (e.g., stems of S. acutum) at 40-50°C to a constant weight and grind into a fine powder (20-40 mesh).[20]

-

Weigh accurately 1.0 g of the powdered plant material into a flask.

-

Add 50 mL of 70% (v/v) ethanol.[20]

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[21]

-

Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

-

Repeat the extraction process on the residue two more times.

-

Combine all filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in 10 mL of the HPLC mobile phase and filter through a 0.45 µm syringe filter prior to injection.

-

-

Step 2: HPLC Instrumentation and Conditions

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and 30 mmol/L potassium dihydrogen phosphate (KH₂PO₄) (40:60, v/v).[20]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 241 nm, the λmax for this compound.[16]

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

-

-

Step 3: Quantification

-

Prepare a stock solution of a certified this compound reference standard in the mobile phase.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

-

Inject the standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration. Ensure the correlation coefficient (r²) is >0.999.

-

Inject the prepared plant sample extract.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. Calculate the final content as mg of this compound per gram of dry plant material.

-

Biosynthesis of this compound

This compound is a benzylisoquinoline alkaloid, a large and diverse class of plant secondary metabolites derived from the amino acid L-tyrosine. While the specific enzymatic steps for this compound may vary slightly between species, the general pathway is well-established. Understanding this pathway provides insight into the plant's metabolic investment and can inform strategies for metabolic engineering or cell culture production.

Caption: this compound biosynthesis branches from (S)-Reticuline.

Conclusion and Future Directions

The ethnobotanical history of this compound-containing plants provides a powerful directive for modern drug discovery. The consistent use of these botanicals for inflammatory and pain-related conditions is now substantiated by pharmacological data that points to clear mechanisms of action, primarily the modulation of the NF-κB and JNK signaling pathways.[1] This convergence of traditional knowledge and scientific validation makes this compound a highly attractive lead compound.

For researchers and drug development professionals, the path forward involves several key areas:

-

Bioavailability and Pharmacokinetics: Further studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME), which is critical for developing it into a viable drug.

-

Lead Optimization: The this compound scaffold can be chemically modified to improve potency, selectivity, and pharmacokinetic properties while reducing potential toxicity.

-

Sustainable Sourcing: Over-harvesting of wild medicinal plants is a significant concern. Research into cultivation methods, plant cell culture, or synthetic biology approaches is essential for a sustainable supply chain.

-

Clinical Trials: Ultimately, well-designed, randomized controlled clinical trials are necessary to establish the safety and efficacy of this compound or its derivatives in treating human diseases like rheumatoid arthritis and other chronic inflammatory conditions.

By integrating the principles and protocols outlined in this guide, the scientific community can systematically unlock the full therapeutic potential of this compound, transforming a traditional remedy into a modern medical solution.

References

-

Title: Sinomenium acutum: A review of chemistry, pharmacology, pharmacokinetics, and clinical use Source: Taylor & Francis Online URL: [Link]

-

Title: Use of Menispermaceae family plants in folk medicine of Bangladesh Source: Journal of Medicinal Plants Research URL: [Link]

-

Title: Synopsis of Sinomenium acutum Source: Caring Sunshine URL: [Link]

-

Title: Medicinally important plants of Menispermaceae family Source: ResearchGate URL: [Link]

-

Title: Menispermaceae - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Menispermaceae Family - Botanico Hub Source: Botanico Hub URL: [Link]

-

Title: Pharmacology of sinomenine, an anti-rheumatic alkaloid from Sinomenium acutum Source: General Pharmacology: The Vascular System URL: [Link]

-

Title: Sinomenium acutum - Useful Temperate Plants Source: Useful Temperate Plants URL: [Link]

-

Title: Sinomenium acutum: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology and Clinical Application Source: PubMed URL: [Link]

-

Title: this compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways Source: PubMed URL: [Link]

-

Title: (PDF) Use of menispermaceae family plants in folk medicine of Bangladesh Source: ResearchGate URL: [Link]

-

Title: From mundane to classic: Sinomenine as a multi-therapeutic agent Source: PubMed URL: [Link]

-

Title: Sinomenine – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Exploring the active ingredients and potential mechanisms of action of sinomenium acutum in the treatment of rheumatoid arthritis based on systems biology and network pharmacology Source: PubMed Central URL: [Link]

-

Title: Sinomenium acutum PFAF Plant Database Source: Plants For A Future URL: [Link]

-

Title: Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review Source: PubMed URL: [Link]

-

Title: [Immunopharmacological action of sinomenine, an alkaloid isolated from Sinomenium acutum, and its mechanism of action in treating rheumatoid arthritis] Source: PubMed URL: [Link]

-

Title: III Analytical Methods Source: Japan International Cooperation Agency URL: [Link]

-

Title: Comparative Pharmacokinetics Study of Sinomenine in Rats after Oral Administration of Sinomenine Monomer and Sinomenium Acutum Extract Source: PubMed Central URL: [Link]

-

Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

-

Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

-

Title: Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review Source: MDPI URL: [Link]

-

Title: Traditional Chinese herbal medicine preparation: Invoking the butterfly effect Source: Science URL: [Link]

-

Title: Composition of Three Common Chinese Herbal Medicines and the Influence of Preparation Types on the Bioaccessibility of Trace Elements Source: National Institutes of Health URL: [Link]

-

Title: The extraordinary transformation of traditional Chinese medicine: processing with liquid excipients Source: National Institutes of Health URL: [Link]

Sources

- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Menispermaceae - Wikipedia [en.wikipedia.org]

- 4. botanicohub.com [botanicohub.com]

- 5. biosynth.com [biosynth.com]

- 6. tandfonline.com [tandfonline.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. Sinomenium acutum: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of sinomenine, an anti-rheumatic alkaloid from Sinomenium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aensiweb.com [aensiweb.com]

- 11. caymanchem.com [caymanchem.com]

- 12. pfaf.org [pfaf.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [Immunopharmacological action of sinomenine, an alkaloid isolated from Sinomenium acutum, and its mechanism of action in treating rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (-)-Sinoacutine | CAS 4090-18-0 | Cayman Chemical | Biomol.com [biomol.com]

- 17. pharmakognosie.univie.ac.at [pharmakognosie.univie.ac.at]

- 18. Composition of Three Common Chinese Herbal Medicines and the Influence of Preparation Types on the Bioaccessibility of Trace Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The extraordinary transformation of traditional Chinese medicine: processing with liquid excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative Pharmacokinetics Study of Sinomenine in Rats after Oral Administration of Sinomenine Monomer and Sinomenium Acutum Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to Sinoacutine: Molecular Structure and Chemical Properties